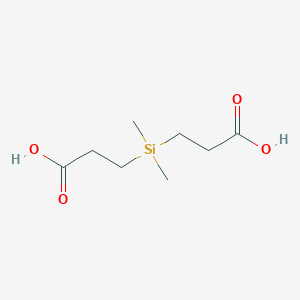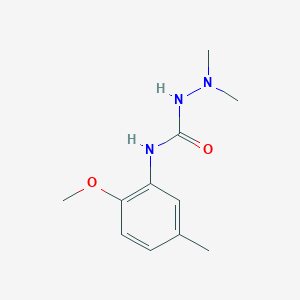
1,1-Dimethyl-4-(2-methoxy-5-methylphenyl)semicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-4-(2-methoxy-5-methylphenyl)semicarbazide is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.277 g/mol . This compound is part of the semicarbazide family, which is known for its diverse applications in various fields such as agrochemistry, drug discovery, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-4-(2-methoxy-5-methylphenyl)semicarbazide can be synthesized through a one-pot two-step approach. The first step involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. The second step involves the interaction of the carbamate with hydrazine to yield the semicarbazide .
Industrial Production Methods
the one-pot synthesis approach mentioned above can be scaled up for industrial production, ensuring good yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-4-(2-methoxy-5-methylphenyl)semicarbazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
1,1-Dimethyl-4-(2-methoxy-5-methylphenyl)semicarbazide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-4-(2-methoxy-5-methylphenyl)semicarbazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are still ongoing .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dimethyl-4-(2-ethyl-6-methylphenyl)semicarbazide
- 1,1-Dimethyl-4-(2-ethylphenyl)semicarbazide
- 4-(2-Methoxy-5-methylphenyl)-1-(2-phenylacetyl)semicarbazide
- 1,1-Dimethyl-4-(3-trifluoromethylphenyl)semicarbazide
Uniqueness
1,1-Dimethyl-4-(2-methoxy-5-methylphenyl)semicarbazide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
6667-07-8 |
|---|---|
Fórmula molecular |
C11H17N3O2 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
1-(dimethylamino)-3-(2-methoxy-5-methylphenyl)urea |
InChI |
InChI=1S/C11H17N3O2/c1-8-5-6-10(16-4)9(7-8)12-11(15)13-14(2)3/h5-7H,1-4H3,(H2,12,13,15) |
Clave InChI |
QBLVWTLTXVFTHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)NC(=O)NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



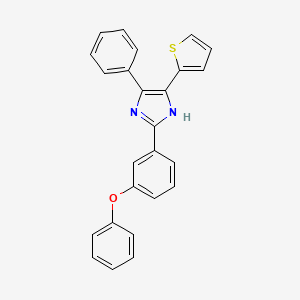
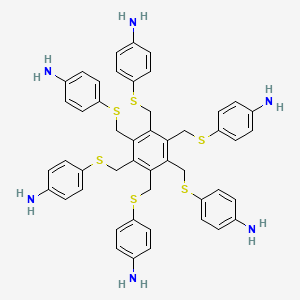

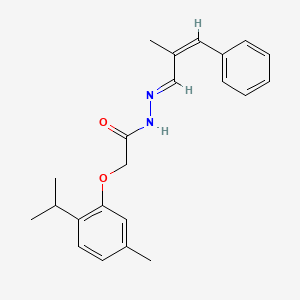
![4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11943371.png)
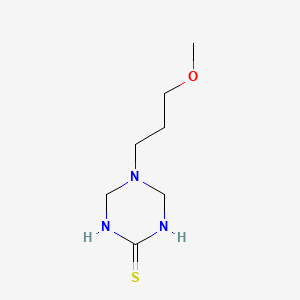




![Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl]](/img/structure/B11943397.png)
